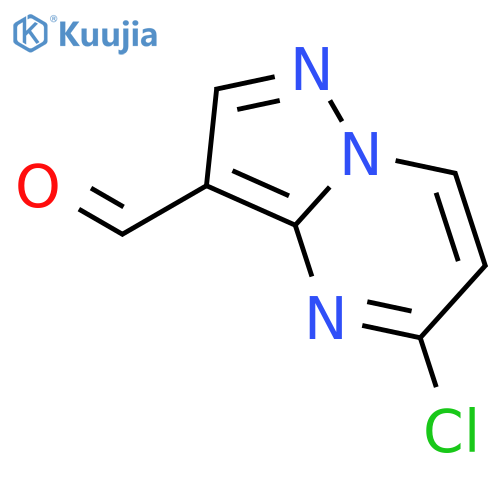

Cas no 1256162-94-3 (5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde)

1256162-94-3 structure

商品名:5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde

CAS番号:1256162-94-3

MF:C7H4ClN3O

メガワット:181.579159736633

MDL:MFCD22551530

CID:1036250

PubChem ID:58196401

5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde

- 5-chloropyrazole [1,5- a] pyrimidine-3-formaldehyde]

- SCHEMBL852388

- MFCD22551530

- EN300-114763

- AKOS016000861

- SY041060

- 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxaldehyde

- AS-69343

- F52625

- NYWPUMGVBDABLA-UHFFFAOYSA-N

- CS-0035683

- DTXSID10728925

- Pyrazolo[1,5-a]pyrimidine-3-carboxaldehyde, 5-chloro-

- 1256162-94-3

- DB-113722

- 5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde

-

- MDL: MFCD22551530

- インチ: InChI=1S/C7H4ClN3O/c8-6-1-2-11-7(10-6)5(4-12)3-9-11/h1-4H

- InChIKey: NYWPUMGVBDABLA-UHFFFAOYSA-N

- ほほえんだ: C1=CN2C(=C(C=N2)C=O)N=C1Cl

計算された属性

- せいみつぶんしりょう: 181.0042895g/mol

- どういたいしつりょう: 181.0042895g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 47.3Ų

5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB483253-1 g |

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde; . |

1256162-94-3 | 1g |

€575.10 | 2023-06-15 | ||

| Enamine | EN300-114763-0.25g |

5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |

1256162-94-3 | 95% | 0.25g |

$103.0 | 2023-10-25 | |

| Apollo Scientific | OR52949-250mg |

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |

1256162-94-3 | 250mg |

£32.00 | 2025-02-20 | ||

| Ambeed | A317566-250mg |

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |

1256162-94-3 | 98+% | 250mg |

$21.0 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106323-250mg |

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |

1256162-94-3 | 98% | 250mg |

¥150.00 | 2024-08-09 | |

| Matrix Scientific | 223266-5g |

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, 95% min |

1256162-94-3 | 95% | 5g |

$2506.00 | 2023-09-06 | |

| Apollo Scientific | OR52949-1g |

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |

1256162-94-3 | 1g |

£99.00 | 2025-02-20 | ||

| Alichem | A049000021-1g |

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |

1256162-94-3 | 95% | 1g |

$1685.00 | 2023-09-03 | |

| Enamine | EN300-114763-5.0g |

5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |

1256162-94-3 | 95% | 5.0g |

$1548.0 | 2023-02-18 | |

| Chemenu | CM151800-1g |

5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |

1256162-94-3 | 95% | 1g |

$*** | 2023-04-03 |

5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

1256162-94-3 (5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde) 関連製品

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1256162-94-3)5-chloropyrazolo1,5-apyrimidine-3-carbaldehyde

清らかである:99%/99%/99%/99%

はかる:10.0g/25.0g/50.0g/100.0g

価格 ($):181.0/434.0/825.0/1568.0